N-[(4-methylphenyl)(phenyl)methyl]urea
Description
N-[(4-Methylphenyl)(phenyl)methyl]urea is a disubstituted urea derivative featuring a diarylmethyl group attached to one nitrogen atom of the urea core. The substituent comprises a 4-methylphenyl and a phenyl group bonded to a central methylene carbon. This structural motif confers unique physicochemical properties, including enhanced thermal stability and lipophilicity, making it relevant for industrial and agrochemical applications .
Properties
IUPAC Name |
[(4-methylphenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)14(17-15(16)18)12-5-3-2-4-6-12/h2-10,14H,1H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGYFLHIVGWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
N-[(4-Methylphenyl)(phenyl)methyl]urea
- Substituents : A diarylmethyl group (4-methylphenyl and phenyl) attached to the urea nitrogen.
- Electronic Effects : The methyl group on the phenyl ring is mildly electron-donating, enhancing the stability of the urea core .
- Steric Effects : Bulky aromatic groups may hinder rotational freedom and reduce solubility in polar solvents.
N-(4-Methoxyphenyl)urea ()
- Substituents : A single 4-methoxyphenyl group.
- Applications : Pharmaceuticals due to moderate solubility and hydrogen-bonding capacity.
Daimuron (N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea) ()
- Substituents : 4-Methylphenyl and a branched 1-methyl-1-phenylethyl group.
- Steric Effects : The bulky branched alkyl chain reduces solubility but enhances binding to biological targets, making it effective as a herbicide .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-(4-methylphenyl)urea ()
- Substituents : Electron-withdrawing chloro and trifluoromethyl groups on one aryl ring, balanced by a 4-methylphenyl group.
Thermal Stability
- This compound : High thermal stability due to aromatic substituents, as demonstrated in tetra-substituted ureas designed for high-temperature lubricants .
- N-(4-Methoxyphenyl)urea : Moderate stability; methoxy groups may introduce oxidative vulnerabilities at elevated temperatures .
- Daimuron : High stability in agrochemical formulations, attributed to synergistic steric and electronic effects .
Solubility and Physicochemical Properties
| Compound | Solubility Profile | LogP (Estimated) |
|---|---|---|
| This compound | Low solubility in water; high in organic solvents | ~3.5 |
| N-(4-Methoxyphenyl)urea | Moderate in polar solvents (e.g., DMSO) | ~2.0 |
| Daimuron | Very low aqueous solubility | ~4.2 |
| N-[4-Chloro-3-CF3-phenyl]-N’-(4-methylphenyl)urea | Low solubility; enhanced by halogenated solvents | ~3.8 |
Thermal Decomposition Temperatures
| Compound | Decomposition Temp. (°C) | Reference |
|---|---|---|
| This compound | >250 | |
| N-(4-Methoxyphenyl)urea | ~200 | |
| Tetraarylureas (General Class) | 280–320 |
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